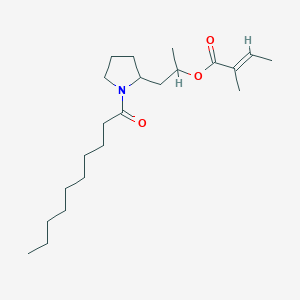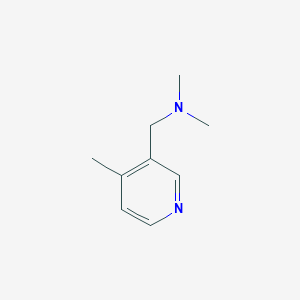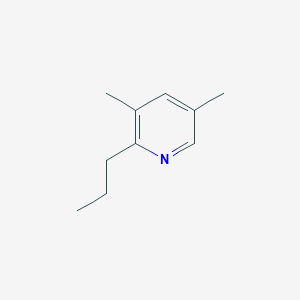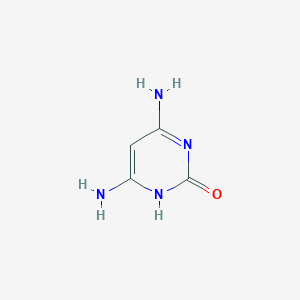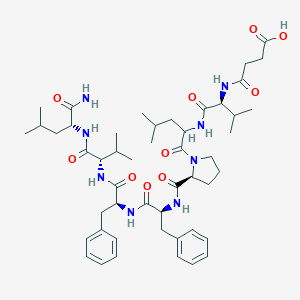
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate, also known as EHN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been studied for its potential use as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its synthetic nature, which allows for easy and cost-effective production. However, one of the limitations of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. One potential area of research is the development of more efficient synthesis methods for Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. Another area of research is the investigation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate's potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate and its potential side effects.
Synthesis Methods
The synthesis of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate involves the reaction of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate as a white solid with a yield of around 70%.
properties
CAS RN |
153457-36-4 |
|---|---|
Product Name |
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-13(18)10-9(20-10)7-8(16)6-4-3-5-14-11(6)15-12(7)17/h3-5,9-10H,2H2,1H3,(H2,14,15,16,17) |
InChI Key |
RNDMAXUDPPZOIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
SMILES |
CCOC(=O)C1C(O1)C2=C(C3=C(NC2=O)N=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
synonyms |
Oxiranecarboxylic acid, 3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



